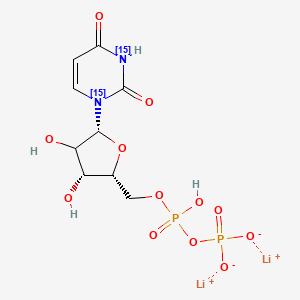

Uridine 5'-diphosphate-15N2 (dilithium)

Beschreibung

However, it extensively covers structurally and functionally related compounds, such as uridine 5'-triphosphate-15N2 dilithium (UTP-15N2 dilithium) and uridine-15N2 5′-monophosphate disodium salt (UMP-15N2 disodium). These compounds are 15N-labeled nucleotides critical for isotopic tracing in biochemical research, enabling precise studies of metabolic pathways, enzyme kinetics, and cellular signaling .

Uridine nucleotides like UTP and UMP are pivotal in RNA synthesis, glycogen metabolism, and receptor-mediated signaling (e.g., P2Y receptors). Isotopic labeling with 15N enhances their utility in mass spectrometry and NMR-based assays by improving detection sensitivity and specificity .

Eigenschaften

Molekularformel |

C9H12Li2N2O12P2 |

|---|---|

Molekulargewicht |

418.1 g/mol |

IUPAC-Name |

dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |

InChI-Schlüssel |

JUXAWRZUJHDAOE-BXRRZPCLSA-L |

Isomerische SMILES |

[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |

Kanonische SMILES |

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Substrate Preparation and Fermentation Conditions

Microbial fermentation remains a scalable method for uridine 5'-diphosphate (UDP) production, with adaptations for 15N isotopic labeling. The process begins with uridine, sodium dihydrogen phosphate, and brewer’s yeast (Saccharomyces cerevisiae) under controlled fermentation. Key parameters include:

In 15N-labeled synthesis, isotopically enriched sodium dihydrogen phosphate (NaH2PO4-15N) or 15N-labeled yeast extracts are incorporated to ensure uniform isotopic distribution in the uridine base. Post-fermentation, the broth is rapidly cooled to 10–20°C to halt enzymatic activity.

Downstream Processing

Post-fermentation, microfiltration (0.1 µm inorganic ceramic membranes) removes cellular debris and proteins, achieving 95–100% product recovery. Subsequent nanofiltration desalination (using 200–400 Da membranes) and anion-exchange chromatography (e.g., strong-base resins) isolate UDP-15N2 with ≥80% ultraviolet purity. Alcohol precipitation (ethanol or isopropanol) crystallizes the product, yielding a final moisture content of ≤8%.

Chemical Synthesis via Carbodiimide Coupling

Reaction Mechanism and Optimization

Chemical synthesis offers precise control over isotopic labeling. Uridine 5'-monophosphate-15N2 is phosphorylated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a mixed solvent system (e.g., ethanol/water). The reaction proceeds via activation of the phosphate group, followed by nucleophilic attack by pyrophosphate:

$$

\text{UMP-15N}2 + \text{PP}i \xrightarrow{\text{EDC}} \text{UDP-15N}2 + \text{H}2\text{O}

$$

Key variables include:

Purification and Lithium Counterion Exchange

Post-reaction, solid-liquid separation yields a crude product, which is further purified via reverse-phase chromatography (C18 columns). The dilithium salt form is obtained by ion-exchange chromatography using lithium hydroxide, achieving ≥95% purity (LC-MS).

Enzymatic Synthesis Using Sucrose Synthase

Biocatalytic Pathway Design

Enzymatic methods leverage sucrose synthase (SuSy, EC 2.4.1.13) for UDP-glucose synthesis, adaptable to UDP-15N2 by substituting 15N-labeled uridine triphosphate (UTP-15N2). The reaction is ATP-independent, utilizing sucrose as an energy source:

$$

\text{Sucrose} + \text{UTP-15N}2 \xrightarrow{\text{SuSy}} \text{UDP-15N}2\text{-Glc} + \text{Fructose}

$$

Key advantages include:

Integrated Process Development

Recent advances combine cell-free enzyme systems with in-situ ATP regeneration, reducing ATP requirements by 240-fold. For example, coupling with polyphosphate kinases enables continuous UDP-15N2 production at 23.4 g/L in 23 hours.

Isotopic Labeling Techniques

Stable Isotope Incorporation Strategies

15N labeling is achieved through:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Isotopic enrichment | ≥98% 15N | LC-HRMS |

| Chemical purity | ≥95% | HPLC-UV (260 nm) |

| Residual solvents | ≤0.5% (ethanol) | GC-FID |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Microbial fermentation | 60–70 | 80–88 | 120–200 | Industrial (kg) |

| Chemical synthesis | 85–92 | 95–99 | 500–800 | Lab-scale (g) |

| Enzymatic synthesis | 70–75 | 90–95 | 300–500 | Pilot-scale (100 g) |

Key Findings :

- Fermentation is cost-effective but requires extensive downstream processing.

- Chemical synthesis offers high purity but is prohibitively expensive for large-scale production.

- Enzymatic routes balance yield and cost, though enzyme stability remains a challenge.

Industrial-Scale Production Protocols

Custom Synthesis Services

Companies like MedChemExpress and GlpBio offer one-stop CDMO services for UDP-15N2, utilizing:

Analyse Chemischer Reaktionen

Types of Reactions

Uridine 5’-diphosphate-15N2 (dilithium) can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate derivatives with additional oxygen atoms, while reduction may yield derivatives with additional hydrogen atoms .

Wissenschaftliche Forschungsanwendungen

Uridine 5’-diphosphate-15N2 (dilithium) has several scientific research applications, including:

Chemistry: Used as a tracer for quantitation during drug development processes.

Biology: Studied for its role as a P2Y6 receptor agonist, which is involved in various cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications due to its interaction with P2Y6 receptors.

Industry: Utilized in the development of stable isotope-labeled compounds for various research and development purposes

Wirkmechanismus

Uridine 5’-diphosphate-15N2 (dilithium) exerts its effects by acting as a P2Y6 receptor agonist. The P2Y6 receptor is a G protein-coupled receptor involved in various cellular signaling pathways. When uridine 5’-diphosphate binds to the P2Y6 receptor, it activates the receptor, leading to downstream signaling events that can affect cellular functions such as inflammation, immune response, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares UTP-15N2 dilithium and UMP-15N2 disodium salt (as representative 15N-labeled uridine derivatives) with other nucleotides, based on structural, isotopic, and functional differences (Table 1).

Table 1: Comparative Analysis of 15N-Labeled Uridine Derivatives and Related Compounds

*Molecular weight approximated based on isotopic substitution.

Key Comparisons

Phosphate Group Configuration

- UTP-15N2 dilithium contains three phosphate groups, making it essential for RNA polymerization and high-energy phosphate transfer reactions .

- UMP-15N2 disodium salt has a single phosphate group, limiting its role to substrate-level phosphorylation and glycogen metabolism regulation .

- CTP-15N3 dilithium (a cytidine analog) shares the triphosphate structure but is specialized for phospholipid biosynthesis and RNA editing .

Isotopic Labeling

- UTP-15N2 and UMP-15N2 both incorporate two 15N atoms, ideal for dual-labeling experiments in metabolic flux analysis. CTP-15N3 dilithium contains three 15N atoms, offering higher isotopic enrichment for tracing nitrogen incorporation in cytidine-derived pathways .

Solubility and Stability UTP-15N2 dilithium is supplied in aqueous solution (10 mM, 25 µL) and stored at -20°C for long-term stability.

Biological Applications UTP-15N2 dilithium is widely used to study P2Y receptor signaling in pancreatic function, cardiac physiology, and cancer cell proliferation . UMP-15N2 disodium salt aids in quantifying UDP-glucose dehydrogenase activity and glycogen synthase kinetics . cUMP sodium salt (non-isotopic) is utilized for investigating cyclic nucleotide signaling cascades, contrasting with the linear phosphate configuration of UTP/UMP .

Safety data sheets (SDS) emphasize standard handling protocols for nucleotide derivatives .

Research Implications and Limitations

Future studies should explore synthesizing and characterizing UDP-15N2 dilithium to fill this gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.